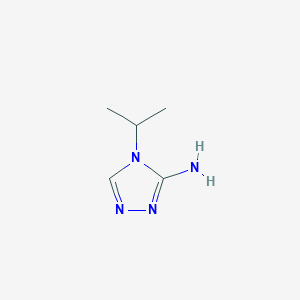

4-Propan-2-yl-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Propan-2-yl-1,2,4-triazol-3-amine” is a type of 1,2,4-triazole-containing scaffold, which is a unique heterocyclic compound . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis . The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Scientific Research Applications

Corrosion Inhibition Research on triazole Schiff bases, including compounds similar to 4-Propan-2-yl-1,2,4-triazol-3-amine, demonstrates their effectiveness as corrosion inhibitors on mild steel in acid media. These compounds show high inhibition efficiency, which increases with the concentration of the inhibitor. Their adsorption follows the Langmuir isotherm, indicating a strong and specific interaction with the metal surface. This suggests potential industrial applications in protecting metals from corrosion (Chaitra et al., 2015).

Industrial Applications A comprehensive review of the industrial applications of amino-1,2,4-triazoles highlights their significant roles in agriculture, medicine, and the production of high-energy substances. These compounds serve as key ingredients in plant protection products, such as insecticides and fungicides, and in the synthesis of drugs with hepatoprotective, antioxidant, and anti-ischemic activities. Additionally, their use in creating explosives, propellants, and gas-generating compositions points to their versatility in various high-demand sectors (Nazarov et al., 2022).

Synthetic Methodologies The development of new synthetic methods for compounds containing the 1,2,4-triazole motif, including this compound, is a key area of research. Microwave-assisted synthesis offers an efficient route to diverse 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the adaptability and reactivity of these structures in generating a wide array of derivatives. This method emphasizes the importance of 1,2,4-triazoles in medicinal and agricultural chemistry as versatile building blocks (Tan et al., 2017).

Material Science In material science, the coordination geometries of complexes involving 1,2,4-triazole derivatives demonstrate their potential in designing novel materials. Studies on the crystal structures of these complexes provide insights into their applications in catalysis, pharmaceuticals, and material science, indicating the broad utility of this compound derivatives in creating advanced materials with specific properties (McCarrick et al., 2000).

Mechanism of Action

Target of Action

The primary target of 4-Propan-2-yl-1,2,4-triazol-3-amine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting this enzyme, the compound can potentially disrupt the production of estrogens, leading to downstream effects on various physiological processes that rely on these hormones.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety in the compound can influence its pharmacokinetic properties . This moiety can affect the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve its anticancer activity . The compound has shown promising cytotoxic activity against certain cancer cell lines, including Hela cells . This suggests that it could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The nature of these interactions can be influenced by the presence of the triazole moiety, which can affect the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule .

Cellular Effects

Other triazole derivatives have been shown to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Other triazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Other triazole derivatives have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name |

4-propan-2-yl-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-4(2)9-3-7-8-5(9)6/h3-4H,1-2H3,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEOLAXSCNIKJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NN=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2883969.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-[2-(1H-pyrazol-3-yl)propan-2-yl]phenol](/img/structure/B2883975.png)

![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

![4-(ETHANESULFONYL)-N-{2-[4-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]ETHYL}BENZAMIDE HYDROCHLORIDE](/img/structure/B2883989.png)

![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)